Palladium ammine chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

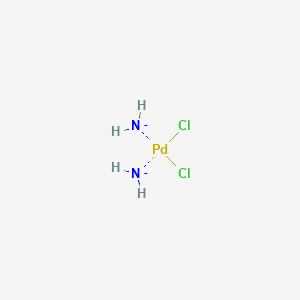

Palladium ammine chloride is a complex compound where a central palladium ion is surrounded by several ammine (NH3) ligands . It’s used in various applications, including the plating of electronic parts and decoration . It appears as a yellow clear liquid .

Synthesis Analysis

The synthesis of aromatic amides via palladium-catalyzed direct aminocarbonylation of aryl chlorides has been described . The key to this transformation is the use of a palladium/Xantphos catalyst system in the presence of cesium chloride (CsCl) as an additive .

Molecular Structure Analysis

Palladium ammine chloride is a coordination complex where a central palladium ion is surrounded by several ammine (NH3) ligands . The electronic structures of such complexes have been determined by density functional theory (DFT) and employed for the discussion of bonding properties .

Chemical Reactions Analysis

Palladium ammine chloride is involved in various chemical reactions. For instance, it plays a role in the direct palladium-catalyzed selective carbonylative coupling of less reactive aryl chlorides with primary and secondary aliphatic and aromatic amines . It’s also involved in the formation of complexes in the processing of cellulose .

Physical And Chemical Properties Analysis

Palladium ammine chloride is a yellow clear liquid . It’s used in various applications, including the plating of electronic parts and decoration . In terms of chemical properties, palladium can exist in several oxidation states: 0, +2, +3, +4 . The divalent state is the most common .

科学的研究の応用

Nanowire Self-Assembly : Palladium chloride mixed with ammonia solution produces Tetra-amminepalladous chloride (Pd(NH3)4Cl2·H2O) nanowires, which can form hexagon-oriented arrays on mica surfaces. These have potential applications in sensor fabrication and nanodevice wiring (Wang et al., 2007).

Bioaccumulation Studies : Desulfovibrio desulfuricans has shown the capacity to bioaccumulate palladium from palladium ammine complexes. This process includes biosorption and bioreduction, indicating potential for biological recovery of palladium (Yong et al., 2002).

Anion Exchange for Palladium Recovery : Weakly and strongly basic anion exchangers have been studied for sorption of palladium(II) ions from various chloride solutions, including palladium ammine chloride. This is significant for recovering precious metals from industrial waste (Hubicki et al., 2008).

Spectrophotometric Investigation : Research on palladium(II) chloride complexation, including palladium ammine chloride, has been conducted to understand its stability and nature of palladium-chloride interactions. This is crucial for theoretical and practical chemistry applications (Boily & Seward, 2005).

Nanocatalyst Synthesis : Gardenia jasminoides Ellis has been used to bioreduce palladium chloride, demonstrating the role of antioxidants in synthesizing palladium nanoparticles. This holds promise for industrial nanocatalyst development (Jia et al., 2009).

Catalytic Reactions in Organic Chemistry : Palladium on charcoal has been utilized as an efficient catalyst for Sonogashira coupling of aryl chlorides, a reaction fundamental in organic synthesis (Komáromi & Novák, 2008).

Gasoline Synthesis : Palladium ammine complex has been explored in the context of zeolite-loaded catalysts for gasoline synthesis from syngas via dimethyl ether. This research highlights the use of palladium complexes in fuel production processes (Kolesnichenko et al., 2007).

Electrochemical Behavior Studies : The electrochemical behavior of palladium(II) chloride, including in ammine form, has been investigated to understand its properties in electrochemical processes (Jayakumar et al., 2007).

Safety And Hazards

将来の方向性

特性

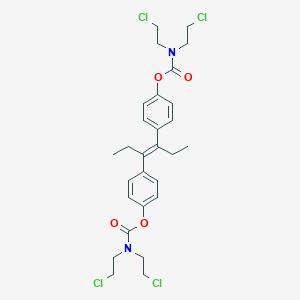

IUPAC Name |

azanide;dichloropalladium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H2N.Pd/h2*1H;2*1H2;/q;;2*-1;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJSDKPSYUPPGU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].Cl[Pd]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H4N2Pd-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palladium ammine chloride | |

CAS RN |

15684-18-1, 14323-43-4 |

Source

|

| Record name | Palladium, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palladium ammine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。